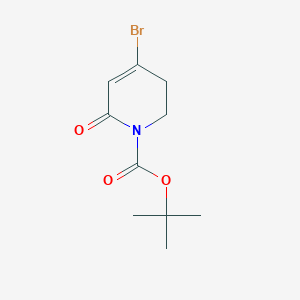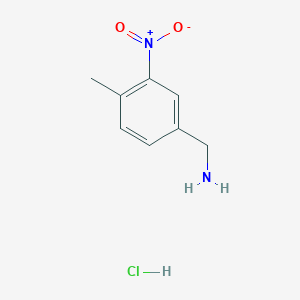
(4-Methyl-3-nitrophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-3-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10N2O2·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a methyl group at the 4-position and a nitro group at the 3-position. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)methanamine hydrochloride typically involves the nitration of toluene to form 4-methyl-3-nitrotoluene, followed by a reduction reaction to convert the nitro group to an amine group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
(4-Methyl-3-nitrophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-3-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo reduction and oxidation reactions, altering its chemical structure and reactivity. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methanamine hydrochloride: Similar structure but lacks the methyl group at the 4-position.
(3-Methyl-4-nitrophenyl)methanamine hydrochloride: Similar structure with the same functional groups but different substitution pattern.
(4-Methyl-3-nitrophenyl)methanamine: The free base form without the hydrochloride salt.
Uniqueness
(4-Methyl-3-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methyl and a nitro group on the phenyl ring influences its behavior in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(4-methyl-3-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6-2-3-7(5-9)4-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H |
InChI Key |
SCVADZZCMWYTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)
![2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
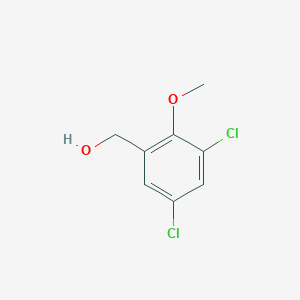
![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
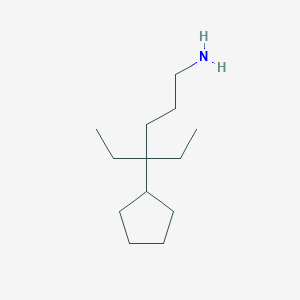
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
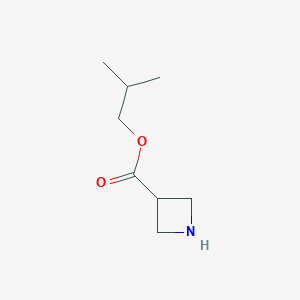
![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)
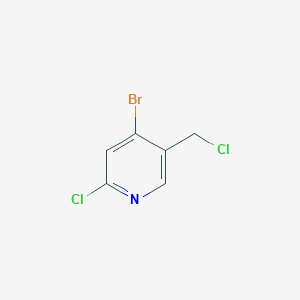
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)
